molecular formula C14H15NO4S B2627510 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 879361-63-4

4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2627510
CAS No.: 879361-63-4
M. Wt: 293.34
InChI Key: SAPXTOMWGHSZBJ-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a furan ring, a benzene ring, and a sulfonamide group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Formylation: The furan ring can be formylated using reagents like Vilsmeier-Haack reagent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

Sulfonamides are well-known for their antibacterial properties. This compound might be explored for its potential as an antibacterial agent, particularly against resistant strains.

Industry

In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Formylfuran-2-yl)benzenesulfonamide: Lacks the isopropyl group.

    N-(Propan-2-yl)benzenesulfonamide: Lacks the furan ring and formyl group.

    4-(5-Methylfuran-2-yl)-N-(propan-2-yl)benzenesulfonamide: Has a methyl group instead of a formyl group on the furan ring.

Uniqueness

The presence of both the formyl group on the furan ring and the isopropyl group on the sulfonamide makes 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(5-formylfuran-2-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-10(2)15-20(17,18)13-6-3-11(4-7-13)14-8-5-12(9-16)19-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXTOMWGHSZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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